molecular formula C17H17NO3 B488575 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one CAS No. 638136-12-6

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one

Cat. No.: B488575
CAS No.: 638136-12-6
M. Wt: 283.32g/mol
InChI Key: CAQBXVYDEHLQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is a complex organic compound with a unique structure that includes a benzooxazole ring

Properties

IUPAC Name

5-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-7-8-16-14(11-12)18(17(19)21-16)9-10-20-15-6-4-3-5-13(15)2/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQBXVYDEHLQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclization of 5-Methyl-o-Aminophenol

The benzoxazolone scaffold is constructed via cyclization of 5-methyl-o-aminophenol. Two primary methods are documented:

Phosgene-Mediated Cyclization

Phosgene (COCl₂) in benzene reacts with 5-methyl-o-aminophenol to form 5-methylbenzoxazolone through a nucleophilic acyl substitution mechanism. The reaction proceeds as follows:

Reaction Conditions

  • Substrate : 5-Methyl-o-aminophenol (1.0 equiv)

  • Reagent : Phosgene (1.2 equiv)

  • Solvent : Benzene

  • Temperature : Reflux (80°C)

  • Time : 2–4 hours

Mechanism

  • Nucleophilic attack by the amine on phosgene forms a chloroformate intermediate.

  • Intramolecular cyclization releases HCl, yielding the benzoxazolone ring.

Yield : ~75–80% (extrapolated from analogous reactions).

Urea-Mediated Cyclization

Urea serves as a safer alternative to phosgene. Heating 5-methyl-o-aminophenol with urea in benzene under reflux facilitates cyclization:

Reaction Conditions

  • Substrate : 5-Methyl-o-aminophenol (1.0 equiv)

  • Reagent : Urea (2.0 equiv)

  • Solvent : Benzene

  • Temperature : 160°C

  • Time : 15–25 minutes

Mechanism

  • Urea decomposes to isocyanic acid (HNCO), which reacts with the amine to form a carbamate.

  • Thermal cyclization eliminates ammonia, forming the benzoxazolone.

Yield : ~70–75%.

Tautomerization and Functionalization

5-Methylbenzoxazolone exists in keto-enol tautomeric forms, enabling reactivity at the N3 position (Figure 1). The keto form predominates in nonpolar solvents, making it susceptible to alkylation.

Figure 1 : Tautomerization of 5-methylbenzoxazolone.

  • Keto form : Reactive for N-alkylation.

  • Enol form : Less nucleophilic due to conjugation.

N-Alkylation with 2-o-Tolyloxy-Ethyl Group

Nucleophilic Substitution Using 2-(o-Tolyloxy)ethyl Halides

The 2-o-tolyloxy-ethyl group is introduced via alkylation of the benzoxazolone’s N3 position. A two-step approach is employed:

Synthesis of 2-(o-Tolyloxy)ethyl Halides

Reaction Conditions

  • Substrate : o-Cresol (1.0 equiv)

  • Reagent : 1,2-Dibromoethane (1.1 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Acetonitrile

  • Temperature : 60°C

  • Time : 6–8 hours

Mechanism
Williamson ether synthesis: Deprotonation of o-cresol forms a phenoxide, which displaces bromide from 1,2-dibromoethane to yield 2-(o-tolyloxy)ethyl bromide.

Yield : ~85–90%.

Alkylation of 5-Methylbenzoxazolone

Reaction Conditions

  • Substrate : 5-Methylbenzoxazolone (1.0 equiv)

  • Alkylating Agent : 2-(o-Tolyloxy)ethyl bromide (1.3 equiv)

  • Base : K₂CO₃ (1.2 equiv)

  • Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 equiv)

  • Solvent : DMF

  • Temperature : 70°C

  • Time : 4–6 hours

Mechanism

  • Base deprotonates the amide nitrogen, generating a nucleophilic anion.

  • SN2 displacement of bromide by the anion forms the N-alkylated product.

Purification : Column chromatography (silica gel, ethyl acetate/hexanes 3:1).
Yield : 70–86% (based on analogous N-alkylations).

Table 1 : Optimization of N-Alkylation Conditions

VariationConditionsYield (%)
Standard protocolK₂CO₃, TBAI, DMF, 70°C, 6h86
Without TBAIK₂CO₃, DMF, 70°C, 6h52
Alternative solventTHF, K₂CO₃, TBAI, 70°C, 6h68
Reduced temperatureK₂CO₃, TBAI, DMF, 50°C, 12h45

Analytical Characterization

Post-synthesis characterization ensures product integrity:

1H NMR (DMSO-d₆) :

  • δ 7.41–7.28 (m, aromatic H), 4.41 (s, OCH₂CH₂N), 2.32 (s, CH₃ from o-tolyl), 2.15 (s, 5-CH₃).

IR (KBr) :

  • 1796 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (aromatic C=C).

Mass Spec :

  • m/z 313.3 [M+H]⁺.

Industrial-Scale Considerations

Process Optimization :

  • Use of continuous flow reactors for phosgene-mediated cyclization minimizes handling risks.

  • Recycling DMF via distillation improves cost-efficiency.

Environmental Impact :

  • Substitution of phosgene with urea reduces toxicity.

  • TBAI recovery systems mitigate iodide waste .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzooxazole ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzooxazole oxides.

    Reduction: Formation of reduced benzooxazole derivatives.

    Substitution: Formation of substituted benzooxazole compounds.

Scientific Research Applications

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzooxazole ring is known to intercalate with DNA, potentially leading to its use in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one
  • 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-thione

Uniqueness

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is unique due to its specific substitution pattern on the benzooxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Biological Activity

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is a compound belonging to the benzooxazole family, characterized by its unique substitution pattern that imparts distinct biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2C_{15}H_{15}NO_2, and it features a benzooxazole ring substituted with a methyl group and an o-tolyloxyethyl side chain. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various enzymes and receptors. The benzooxazole moiety is known for its role in inhibiting specific biological pathways, which can lead to anticancer effects.

Key Mechanisms:

  • DNA Intercalation : The compound may bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines, indicating potential as an anticancer agent.
  • Fluorescent Properties : Its unique structure allows it to be used as a fluorescent probe in biological imaging.

Comparative Studies

To understand the efficacy of this compound, it can be compared with other related compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateSignificant
5-Methyl-benzoxazoleStructureLowModerate
6-Methoxy-benzothiazoleStructureHighLow

Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Synthesis and Antimicrobial Testing : A study synthesized this compound and tested its activity against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Activity Assessment : Another investigation evaluated the compound's effect on human melanoma cell lines (A375). The results demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction verified through flow cytometric analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.